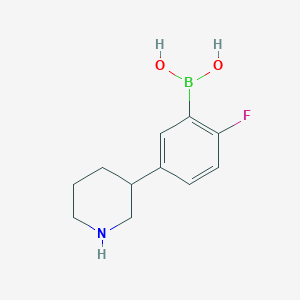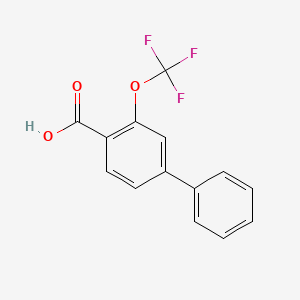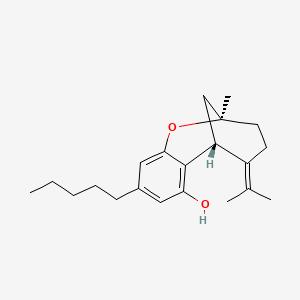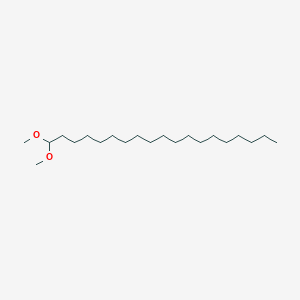
1,1-Dimethoxynonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecane, 1,1-dimethoxy- is an organic compound with the molecular formula C21H44O2 It is a derivative of nonadecane, a long-chain alkane, where two methoxy groups are attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1-dimethoxy- typically involves the reaction of nonadecane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the dimethoxy derivative. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Nonadecane, 1,1-dimethoxy- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Nonadecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to nonadecane or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Nonadecane, partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonadecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Nonadecane, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The long alkane chain can also affect the compound’s solubility and membrane permeability, impacting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nonadecane: The parent hydrocarbon, lacking the methoxy groups.
Octadecane, 1,1-dimethoxy-: A similar compound with one less carbon in the alkane chain.
Icosane, 1,1-dimethoxy-: A similar compound with one more carbon in the alkane chain.
Uniqueness
Nonadecane, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its parent hydrocarbon and other similar compounds
Propiedades
Número CAS |
100419-53-2 |
|---|---|
Fórmula molecular |
C21H44O2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1,1-dimethoxynonadecane |
InChI |
InChI=1S/C21H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22-2)23-3/h21H,4-20H2,1-3H3 |
Clave InChI |
OEYYGIBIHQXPFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


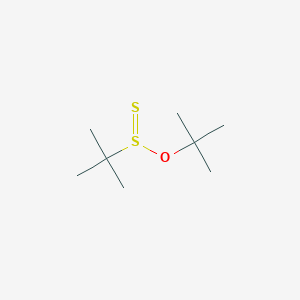


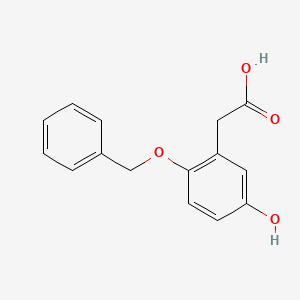
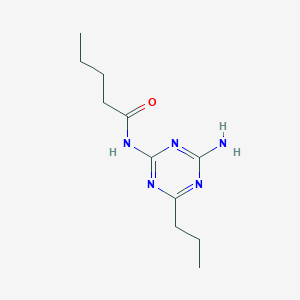
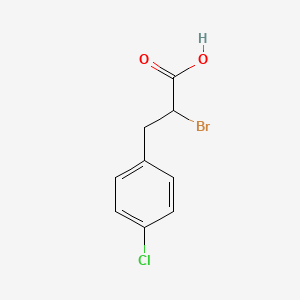


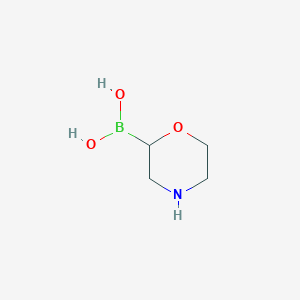
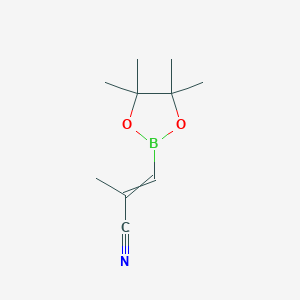
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
